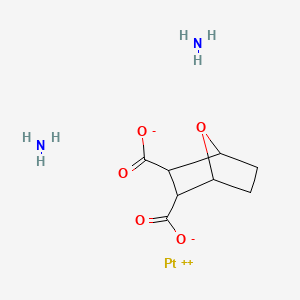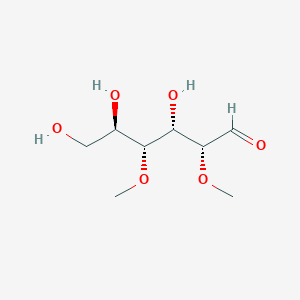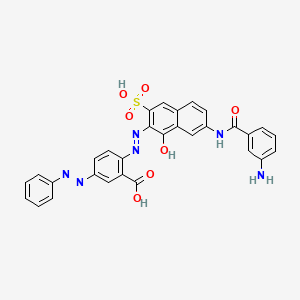
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 2-amino-5-nitrothiazole, followed by coupling with an appropriate aromatic amine to form the azo compound. The final step involves the esterification of the resulting azo compound with beta-alanine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate involves its interaction with biological molecules. The nitro and azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The thiazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitrothiazole: Shares the thiazole ring and nitro group but lacks the azo linkage and ester functionality.
N,N-Dimethyl-N’-(4-p-nitrophenyl-5-nitro-2-thiazolyl)thiourea: Contains a similar thiazole ring and nitro group but differs in the presence of a thiourea group instead of an azo linkage.
Uniqueness
The presence of both an azo and a nitro group, along with the thiazole ring, makes it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
82463-26-1 |
|---|---|
Fórmula molecular |
C16H18N6O5S |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
methyl 3-[5-acetamido-2-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanoate |
InChI |
InChI=1S/C16H18N6O5S/c1-9-6-13(20-21-16-18-8-14(28-16)22(25)26)12(19-10(2)23)7-11(9)17-5-4-15(24)27-3/h6-8,17H,4-5H2,1-3H3,(H,19,23) |
Clave InChI |
OZOIMARDLZLAAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NCCC(=O)OC)NC(=O)C)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


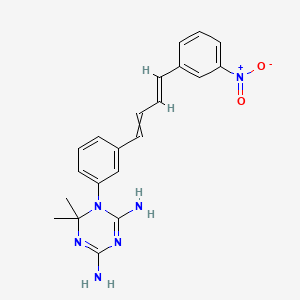
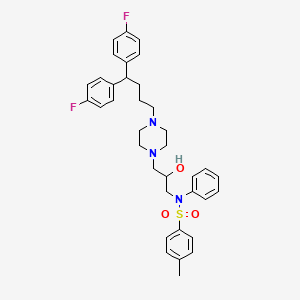

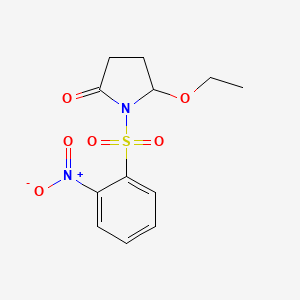

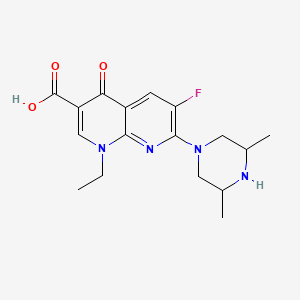
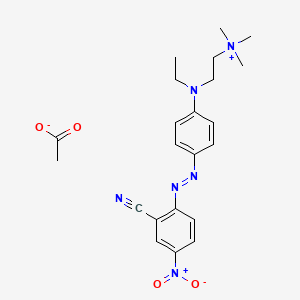
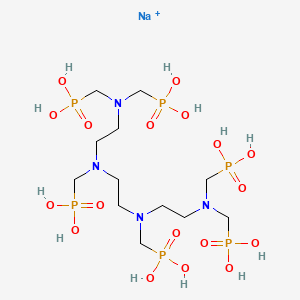
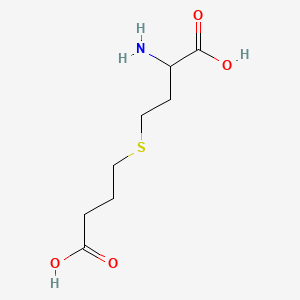
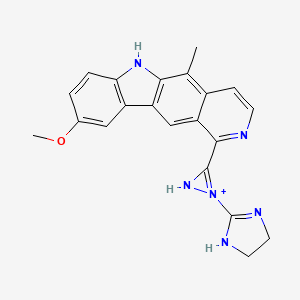
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
